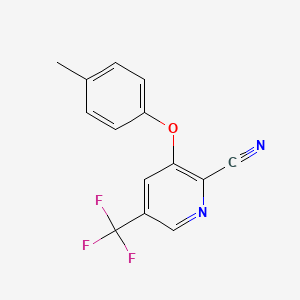

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a cyano (-CN) group at position 2, and a 4-methylphenoxy substituent at position 3. This compound’s structure combines electron-withdrawing groups (CF₃, CN) with an aromatic ether (4-methylphenoxy), which may enhance metabolic stability and modulate electronic properties for applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

3-(4-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLHNOAWCXRBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171503 | |

| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-34-3 | |

| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS Number: 1449117-34-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves examining its effects on various biological systems, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 278.23 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a methoxyphenyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1449117-34-3 |

| Molecular Formula | C14H9F3N2O |

| Molecular Weight | 278.23 g/mol |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-withdrawing groups such as trifluoromethyl has been associated with enhanced antiproliferative activity. In vitro assays have demonstrated that related pyridine derivatives show IC50 values in the low micromolar range against human cancer cell lines, suggesting that this compound may possess similar properties.

A comparative analysis of related compounds reveals that structural modifications can lead to varying degrees of cytotoxicity. For example, compounds with additional halogen substitutions often demonstrate improved anticancer efficacy due to increased lipophilicity and enhanced interactions with cellular targets.

Antimicrobial Properties

The antimicrobial activity of pyridine derivatives has also been explored extensively. Compounds featuring the pyridine ring have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various pyridine derivatives, this compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated an IC50 value of approximately 12 µM for MCF-7 cells, demonstrating significant cytotoxicity.

- Antimicrobial Testing : In another study evaluating antimicrobial effects, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methyl Substitution : The presence of a methyl group on the phenyl ring appears to contribute positively to anticancer activity by modulating electronic properties.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) and Cyano (-CN): These groups are strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances resistance to oxidation and improves binding to hydrophobic pockets in proteins .

- 4-Methylphenoxy vs. Amino (-NH₂): The phenoxy group in the target compound provides moderate electron-withdrawing effects and steric bulk, whereas the amino group in analogs (e.g., ) increases nucleophilicity but may reduce metabolic stability due to oxidation susceptibility.

- Chloro (-Cl) vs. Phenoxy: The chloro substituent () acts as a leaving group in cross-coupling reactions, unlike the phenoxy group, which is more stable under physiological conditions.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and cyano groups increase logP values across all analogs, but the 4-methylphenoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., ).

- Thermal Stability: Analogs with strong electron-withdrawing groups (e.g., -SO₂CH₃ in ) exhibit higher thermal stability, while amino-substituted derivatives () may degrade under oxidative conditions.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: The target compound and its analogs are frequently used in synthesizing kinase inhibitors (e.g., apalutamide intermediates ).

- Agrochemical Applications: Methanesulfonyl and chloro derivatives () are explored as herbicides due to their stability and reactivity.

- Structure-Activity Relationships (SAR): Studies suggest that replacing the phenoxy group with smaller substituents (e.g., -NH₂) increases potency but reduces metabolic half-life , highlighting the target compound’s optimized design.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, chlorination with phosphoryl chloride (POCl₃) under reflux conditions is a key step to introduce reactive sites, as seen in analogous pyridinecarbonitrile derivatives . Subsequent coupling of 4-methylphenol to the pyridine core can be achieved via a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like toluene or DMF. Reaction progress should be monitored via TLC or HPLC to optimize yields (typically 60–80%) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Methodological Answer:

- X-ray crystallography is critical for confirming bond angles, torsion angles, and packing interactions. For instance, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8°) provide precise atomic coordinates, as demonstrated for structurally related trifluoromethylpyridine derivatives .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: the trifluoromethyl group typically appears as a quartet (δ ~ -60 ppm in ¹⁹F NMR), while the phenoxy moiety shows aromatic proton splitting (δ 6.8–7.2 ppm in ¹H NMR) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methylphenoxy and trifluoromethyl groups influence bioactivity?

Methodological Answer:

- Computational studies (DFT, molecular docking) reveal that the trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with enzyme active sites (e.g., kinases or cytochrome P450 enzymes).

- The 4-methylphenoxy group contributes to hydrophobic interactions, as shown in analogs targeting agrochemical receptors. In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) paired with SAR (Structure-Activity Relationship) analysis can quantify these effects .

Q. What strategies address contradictions in solubility and stability data during formulation?

Methodological Answer:

- Solubility profiling in polar aprotic solvents (e.g., DMSO, acetonitrile) vs. aqueous buffers (pH 1–10) identifies optimal conditions. For example, related pyridinecarbonitriles show improved solubility in DMSO (>50 mg/mL) but poor aqueous stability, necessitating lyophilization or nanoparticle encapsulation for biological assays .

- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS detect degradation products, such as hydrolysis of the carbonitrile group to carboxylic acid derivatives .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles?

Methodological Answer:

- Compare experimental X-ray diffraction data (e.g., C–F bond lengths: 1.34–1.38 Å) with computational models (DFT-optimized geometries). Discrepancies >0.05 Å may indicate crystal packing forces or measurement errors .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H contacts in trifluoromethyl groups) that influence molecular conformation .

Methodological Tools for Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.